18-Nonadecen-7-yn-9-one

Catalog No.
S14632759
CAS No.
100905-26-8
M.F
C19H32O
M. Wt
276.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
18-Nonadecen-7-yn-9-one

CAS Number

100905-26-8

Product Name

18-Nonadecen-7-yn-9-one

IUPAC Name

nonadec-18-en-7-yn-9-one

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

InChI

InChI=1S/C19H32O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h3H,1,4-14,16,18H2,2H3

InChI Key

SAOBXCFTTWEMLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)CCCCCCCCC=C

18-Nonadecen-7-yn-9-one is a long-chain unsaturated compound characterized by a non-linear carbon backbone and functional groups that influence its chemical behavior and biological activity. Its molecular formula is C19H34OC_{19}H_{34}O, and it features a triple bond at the seventh carbon and a ketone functional group at the ninth carbon. This structure contributes to its unique properties, including its reactivity and potential applications in various fields.

The chemical behavior of 18-Nonadecen-7-yn-9-one can be analyzed through several types of reactions:

  • Addition Reactions: The triple bond in this compound can participate in addition reactions, where reagents add across the triple bond, converting it into a double bond or a saturated compound.
  • Oxidation Reactions: The ketone group can undergo oxidation to form carboxylic acids or other derivatives, depending on the reaction conditions.
  • Reduction Reactions: The compound can also be reduced to form alcohols or alkenes, depending on the reducing agent used.

These reactions are significant for synthesizing derivatives and understanding the compound's reactivity under different conditions.

Research indicates that 18-Nonadecen-7-yn-9-one exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, it may influence metabolic pathways related to lipid metabolism and could serve as a precursor for bioactive compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Several methods exist for synthesizing 18-Nonadecen-7-yn-9-one:

  • Alkyne Synthesis: This method involves the coupling of alkyl halides with terminal alkynes, followed by functionalization to introduce the ketone group.
  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction that joins terminal alkynes with aryl halides can be employed to create the desired carbon chain length.
  • Grignard Reaction: The formation of the ketone can also be achieved through Grignard reagents reacting with appropriate carbonyl compounds.

These methods allow for flexibility in synthesizing 18-Nonadecen-7-yn-9-one with varying degrees of complexity and yield.

18-Nonadecen-7-yn-9-one has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting inflammation or metabolic disorders.
  • Agriculture: It could be utilized in developing plant growth regulators or natural pesticides due to its interaction with plant metabolic pathways.
  • Cosmetics: Its properties may be beneficial in formulating skin care products, particularly those aimed at anti-aging or moisturizing effects.

Studies on 18-Nonadecen-7-yn-9-one have focused on its interactions with various biomolecules. It has been reported to bind effectively with enzymes involved in lipid metabolism, potentially influencing their activity. Furthermore, molecular docking studies suggest that it may interact with receptors related to inflammation and pain signaling pathways, indicating its therapeutic potential.

Several compounds share structural similarities with 18-Nonadecen-7-yn-9-one, each possessing unique properties:

Compound NameMolecular FormulaCharacteristics
Oleic AcidC18H34O2C_{18}H_{34}O_2Monounsaturated fatty acid; common in oils
1-EicoseneC20H40C_{20}H_{40}Unsaturated hydrocarbon; longer carbon chain
Cis-7-HexadecadienalC16H30OC_{16}H_{30}OUnsaturated aldehyde; shorter chain
Z,E-7,11-Hexadecadienyl AcetateC18H32O2C_{18}H_{32}O_2Ester form; used in fragrances
HeptadecaneC17H36C_{17}H_{36}Saturated hydrocarbon; lacks unsaturation

The uniqueness of 18-Nonadecen-7-yn-9-one lies in its specific combination of a triple bond and a ketone group, which differentiates it from other similar compounds that may lack either feature or have different functional groups. This structural distinction contributes to its unique reactivity and potential applications in various fields.

XLogP3

7.6

Hydrogen Bond Acceptor Count

1

Exact Mass

276.245315640 g/mol

Monoisotopic Mass

276.245315640 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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